molecular formula C18H20N2O5 B2969845 1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1795448-30-4

1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2969845
CAS No.: 1795448-30-4
M. Wt: 344.367
InChI Key: NHUGJOSCTCRYJN-UHFFFAOYSA-N
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Description

"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" is a synthetic organic compound with applications in various scientific domains, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" typically involves multi-step organic reactions. Each step focuses on building different parts of the molecule, often starting with simpler precursors and employing various chemical transformations such as esterification, cyclization, and coupling reactions under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrially, the production of this compound would likely follow a similar synthetic route but scaled up to batch or continuous processes. The challenge in the industrial setting includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Catalysts and automated reactors are often used to streamline production and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can participate in various chemical reactions, including:

  • Oxidation: The compound can undergo oxidation, potentially at the pyridinone or piperidine ring, forming new functional groups.

  • Reduction: Reduction reactions might target the carbonyl groups or double bonds within the pyran ring.

  • Substitution: The presence of different functional groups allows for substitution reactions, which can modify the compound's properties.

Common Reagents and Conditions:
  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products from these reactions will vary widely depending on the conditions and reagents used. Oxidation and reduction can lead to derivatives with hydroxyl, ketone, or aldehyde groups, while substitution can yield a wide range of analogs with different substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a model for studying reaction mechanisms and new synthetic methodologies. Its structure provides ample opportunity for developing new reactions and catalysts.

Biology: Biologically, "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" might be used in studying cellular processes due to its potential bioactivity. It can serve as a scaffold for designing new bioactive molecules.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.

Industry: Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The compound's mechanism of action would depend on its specific application. Generally, it might interact with enzymes or receptors, modulating biological pathways. The pyridine and pyran rings, along with the carbonyl group, provide multiple sites for interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds:

  • "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be compared to other compounds with similar structures, such as:

    • "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-one"

    • "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-ol"

    • "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one"

Uniqueness: What sets "this compound" apart is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its distinct structure offers possibilities for selective interactions with targets, making it valuable for both synthetic and applied research.

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Properties

IUPAC Name

1-methyl-3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(23)15-4-3-7-19(2)17(15)22/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUGJOSCTCRYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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